molecular formula F2KNbO+6 B579829 niobium(V) potassium oxyfluoride CAS No. 17523-77-2

niobium(V) potassium oxyfluoride

Cat. No.: B579829
CAS No.: 17523-77-2
M. Wt: 186
InChI Key: HILRXRXQCJNRKV-UHFFFAOYSA-N
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Description

Niobium(V) potassium oxyfluoride, with the formula K₂NbOF₅, is a complex fluoride-oxide salt of niobium. It is historically significant in metallurgical processes, particularly in the separation of niobium (Nb) from tantalum (Ta) via the Marignac process . This compound exhibits high solubility in hydrofluoric acid (HF)-rich solutions, a property exploited industrially to isolate Nb from Ta-containing ores . Its structure consists of Nb⁵⁺ ions coordinated by oxygen and fluorine ligands, forming a mixed-anion framework that influences its thermal stability, reactivity, and electronic properties. K₂NbOF₅ is also a precursor in electrochemical synthesis routes for niobium metal production .

Properties

CAS No.

17523-77-2

Molecular Formula

F2KNbO+6

Molecular Weight

186

IUPAC Name

potassium;fluoro hypofluorite;niobium(5+)

InChI

InChI=1S/F2O.K.Nb/c1-3-2;;/q;+1;+5

InChI Key

HILRXRXQCJNRKV-UHFFFAOYSA-N

SMILES

O(F)F.[K+].[Nb+5]

Synonyms

niobium(V) potassium oxyfluoride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Ionic Radii Differences

Niobium(V) potassium oxyfluoride belongs to a broader class of transition metal oxyfluorides. Key structural distinctions arise from ionic radii and coordination preferences:

  • Nb⁵⁺ has an effective ionic radius of ~0.64 Å in six-fold coordination with oxygen, while Ta⁵⁺ is slightly larger (~0.65 Å) . This minor difference impacts bond lengths and lattice stability in compounds like K₂NbOF₅ vs. K₂TaF₇.
  • In K₂NbOF₅, the Nb⁵⁺ center adopts a distorted octahedral geometry with mixed O/F ligands, whereas K₂TaF₇ features Ta⁵⁺ in a seven-coordinate environment dominated by fluorine .

Table 1: Structural Properties of Selected Niobium/Tantalum Compounds

Compound Coordination Geometry Dominant Ligands Ionic Radius (Å, M⁵⁺)
K₂NbOF₅ Distorted Octahedral O/F 0.64
K₂TaF₇ Seven-fold F 0.65
NbO₂F Octahedral O/F 0.64
Thermal Stability and Decomposition Pathways
  • K₂NbOF₅ decomposes at >350°C , forming NbOF₂ as a residue .
  • NbO₂F demonstrates higher thermal stability, decomposing only above 500°C to Nb₂O₅ and NbF₅ .
  • K₂TaF₇ melts at ~520°C without decomposition, reflecting stronger Ta–F bonds compared to Nb–O/F .

Table 2: Thermal Properties of Selected Compounds

Compound Decomposition Temperature (°C) Primary Decomposition Product
K₂NbOF₅ >350 NbOF₂
NbO₂F >500 Nb₂O₅ + NbF₅
K₂TaF₇ >520 (melts)
Electrochemical Performance

Niobium oxyfluorides are promising anode materials for alkali-ion batteries. For example:

  • A niobium oxyfluoride/carbon composite (NbO₂ₓF₁ₓ) delivers a sodium-ion storage capacity of 292 mA h g⁻¹ at 0.05 A g⁻¹, outperforming pure Nb₂O₅ due to fluorine-induced bandgap narrowing and enhanced Na⁺ diffusion .
Anion-Dependent Thermal Expansion

Mixed-anion niobium oxyfluorides (e.g., NbO₂₋ₓF₁ₓ ) display tunable thermal expansion properties:

  • Fluorine doping (x = 0–0.6) induces a transition from positive thermal expansion (PTE) to negative thermal expansion (NTE) at x > 0.3, attributed to transverse vibrational modes of O/F ligands .
  • Pure Nb₂O₅ exhibits conventional PTE, highlighting the critical role of fluorine in modulating lattice dynamics .

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